

An In-depth Technical Guide to the Physicochemical Properties of Aminopyridine Isomers

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Compound of Interest

Compound Name: 2-Aminopyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the three structural isomers of aminopyridine: **2-aminopyridine**, 3-aminopyridine, and 4-aminopyridine. Understanding these fundamental characteristics is critical for applications in drug discovery, chemical synthesis, and materials science, as they govern molecular behavior, reactivity, and bioavailability.

Core Physicochemical Properties

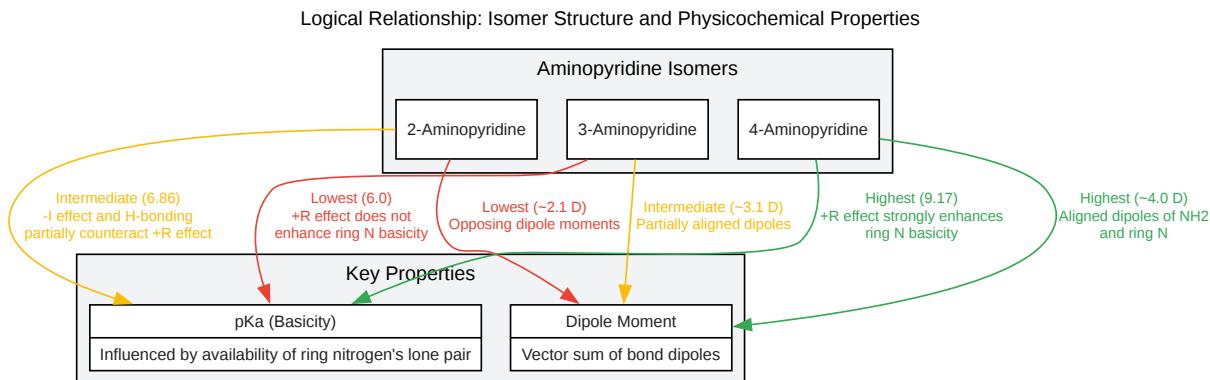
The position of the amino group on the pyridine ring profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of each isomer. These differences are directly reflected in their macroscopic physicochemical properties. The data below has been compiled from various sources to provide a comparative summary.

Data Presentation: Comparative Physicochemical Properties

Property	2-Aminopyridine	3-Aminopyridine	4-Aminopyridine
CAS Number	504-29-0	462-08-8	504-24-5
Molecular Weight	94.11 g/mol	94.11 g/mol	94.11 g/mol
pKa (of conjugate acid)	6.82 - 6.86[1][2][3]	6.0 - 6.04[1][4]	9.17[1][3]
Melting Point (°C)	54 - 60[5][6][7]	60 - 65[8][9][10][11]	155 - 161[1][12]
Boiling Point (°C)	204 - 210.6[5][6][13] [14]	248 - 252[4][8][9][13]	273 - 274[1][12]
LogP (octanol/water)	0.48 - 0.53[2][12]	~0.11[4][15]	~0.32[2]
Dipole Moment (Debye)	~2.08 D[16]	~3.11 D[15]	3.90 - 4.4 D[2][17]
Water Solubility	Very Soluble (>100 g/100mL at 20°C)[7] [12]	Very Soluble (>100 g/100mL)[4][10]	Soluble (11.2 g/100mL at 20°C)[1]

Key Physicochemical Insights and Relationships

The electronic interplay between the nitrogen heteroatom in the pyridine ring and the exocyclic amino group dictates the observed trends in basicity (pKa) and polarity (dipole moment).



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Caption: Isomer position's effect on basicity and dipole moment.

Tautomerism of 2-Aminopyridine

Notably, **2-aminopyridine** can exist in equilibrium with its tautomeric imino form, 1,2-dihydropyridin-2-imine. While the amino form is predominant, the existence of the imino tautomer can influence its reactivity and hydrogen bonding patterns.

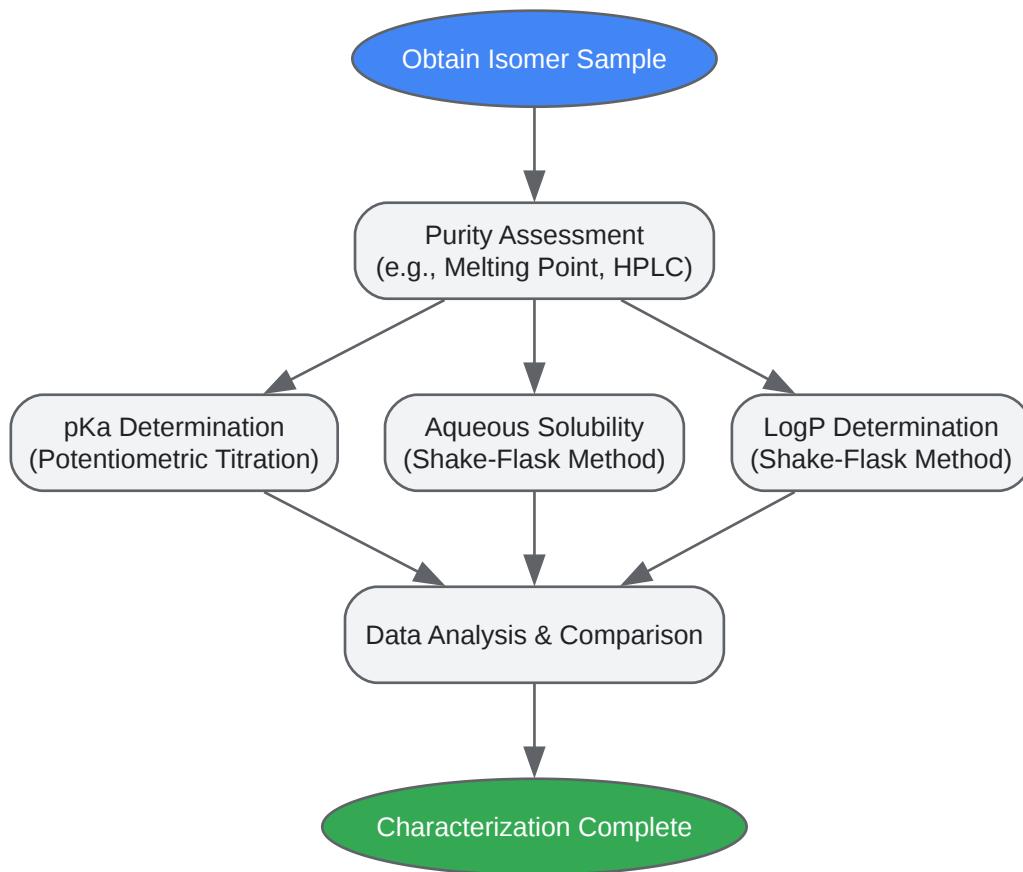
Caption: Tautomeric equilibrium of **2-aminopyridine**.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

General Experimental Workflow

A systematic approach is crucial for the reliable characterization of a chemical substance. The workflow ensures that foundational properties are established before more complex analyses are undertaken.



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Caption: General workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts, which is an indicator of purity.[3][6][14][18]

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
- Procedure:
 - Sample Preparation: Ensure the crystalline sample is thoroughly dry and finely powdered.
 - Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[6][14][18]

- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - For a preliminary measurement, heat the sample rapidly to get an approximate melting range.[6]
 - For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.[6][14]
 - Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]
- Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

This protocol determines the pKa by measuring pH changes in a solution of the aminopyridine upon the addition of a titrant (acid or base).[7][19][20]

- Apparatus: Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.
- Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water, aminopyridine sample.[7][20]
- Procedure:
 - Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). [7]
 - Sample Preparation: Prepare a dilute solution of the aminopyridine sample (e.g., 1 mM in a 20 mL solution) containing 0.15 M KCl.[7][20]
 - Titration:
 - Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

- Make the solution acidic (pH ~2) by adding 0.1 M HCl.[7][20]
- Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.
- After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Continue the titration until the pH reaches ~12.
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise results, a derivative plot ($\Delta\text{pH}/\Delta\text{V}$ vs. V) can be used to identify the equivalence point.

Solubility and LogP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining both aqueous solubility and the octanol-water partition coefficient (LogP).[8][16][21][22]

- Apparatus: Scintillation vials or flasks with screw caps, orbital shaker in a temperature-controlled environment, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC.
- Reagents: Deionized water, n-octanol, aminopyridine sample.
- Procedure for Aqueous Solubility:[16][17][22][23]
 - Preparation: Add an excess amount of the solid aminopyridine to a vial containing a known volume of deionized water.
 - Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
 - Phase Separation: After shaking, allow the vials to stand. Centrifuge the samples to pellet the excess undissolved solid.
 - Quantification: Carefully remove an aliquot of the clear, supernatant aqueous layer. Dilute the aliquot appropriately and determine its concentration using a pre-calibrated analytical

method (e.g., UV-Vis spectroscopy or HPLC). The measured concentration is the aqueous solubility.

- Procedure for LogP Determination:[8][21][24][25][26]
 - Solvent Saturation: Pre-saturate the n-octanol with water and the water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
 - Partitioning: Add a known, non-saturating amount of the aminopyridine to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
 - Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.
 - Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
 - Quantification: Carefully sample each phase and determine the concentration of the aminopyridine in both the n-octanol ($[\text{solute}]_{\text{oct}}$) and aqueous ($[\text{solute}]_{\text{aq}}$) layers using an appropriate analytical method.
 - Calculation: The partition coefficient (P) is the ratio of the concentrations. LogP is the base-10 logarithm of this ratio: $\text{LogP} = \log_{10} ([\text{solute}]_{\text{oct}} / [\text{solute}]_{\text{aq}})$

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